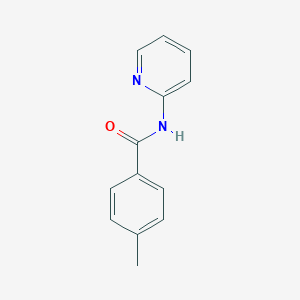
4-methyl-N-(pyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(pyridin-2-yl)benzamide, also known as MPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of benzamide derivatives and has a molecular formula of C14H12N2O.
Mécanisme D'action
The mechanism of action of 4-methyl-N-(pyridin-2-yl)benzamide involves its ability to chelate with zinc ions, forming a stable complex. This complex exhibits fluorescence, which can be detected using various techniques such as fluorescence spectroscopy. The fluorescence intensity is directly proportional to the concentration of zinc ions, allowing for quantitative analysis.
Biochemical and Physiological Effects:
4-methyl-N-(pyridin-2-yl)benzamide has also been studied for its potential biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models. 4-methyl-N-(pyridin-2-yl)benzamide has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-methyl-N-(pyridin-2-yl)benzamide in lab experiments include its high selectivity and sensitivity towards zinc ions, as well as its ability to form stable complexes. However, one limitation is that 4-methyl-N-(pyridin-2-yl)benzamide is sensitive to pH changes, which can affect its fluorescence properties. Additionally, 4-methyl-N-(pyridin-2-yl)benzamide can be toxic at high concentrations, which should be taken into consideration when conducting experiments.
Orientations Futures
There are several future directions for the use of 4-methyl-N-(pyridin-2-yl)benzamide in research. One area of interest is the development of 4-methyl-N-(pyridin-2-yl)benzamide-based sensors for the detection of zinc ions in biological samples. Another potential application is the use of 4-methyl-N-(pyridin-2-yl)benzamide as a tool for studying the role of zinc ions in various biological processes. Additionally, further studies are needed to investigate the potential anticancer properties of 4-methyl-N-(pyridin-2-yl)benzamide and its derivatives.
Méthodes De Synthèse
The synthesis of 4-methyl-N-(pyridin-2-yl)benzamide involves the reaction of 2-aminopyridine and 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, leading to the formation of 4-methyl-N-(pyridin-2-yl)benzamide as a white crystalline solid.
Applications De Recherche Scientifique
4-methyl-N-(pyridin-2-yl)benzamide has been studied extensively for its potential applications in various fields of research. One of the main areas of interest is its use as a fluorescent probe for the detection of zinc ions. 4-methyl-N-(pyridin-2-yl)benzamide has been shown to exhibit high selectivity and sensitivity towards zinc ions, making it a promising candidate for the development of zinc ion sensors.
Propriétés
Numéro CAS |
14547-80-9 |
|---|---|
Nom du produit |
4-methyl-N-(pyridin-2-yl)benzamide |
Formule moléculaire |
C13H12N2O |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
4-methyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C13H12N2O/c1-10-5-7-11(8-6-10)13(16)15-12-4-2-3-9-14-12/h2-9H,1H3,(H,14,15,16) |
Clé InChI |
BSVQSENXORJKSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
Autres numéros CAS |
14547-80-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B168908.png)
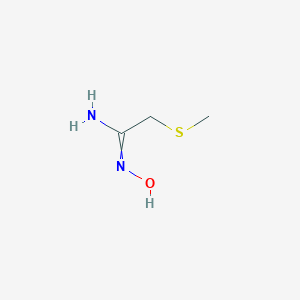
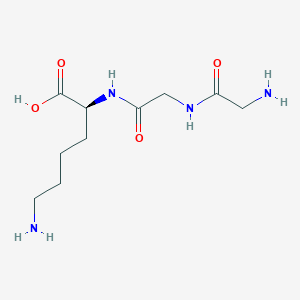

![4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine](/img/structure/B168919.png)
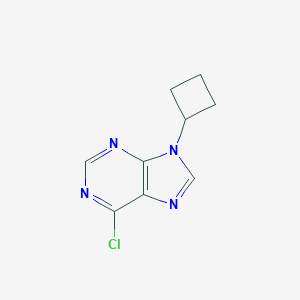
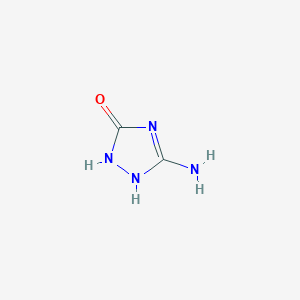


![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B168938.png)



